Oxiranebutanol, 3-ethyl-(9CI)
CAS No.: 158669-74-0
Cat. No.: VC21121556
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 158669-74-0 |
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Molecular Formula | C8H16O2 |
Molecular Weight | 144.21 g/mol |
IUPAC Name | 4-(3-ethyloxiran-2-yl)butan-1-ol |
Standard InChI | InChI=1S/C8H16O2/c1-2-7-8(10-7)5-3-4-6-9/h7-9H,2-6H2,1H3 |
Standard InChI Key | OUVPDVHDVYVBBF-UHFFFAOYSA-N |
SMILES | CCC1C(O1)CCCCO |
Canonical SMILES | CCC1C(O1)CCCCO |
Introduction
Chemical Structure and Nomenclature
Structural Interpretation
Oxiranebutanol, 3-ethyl-(9CI) contains an oxirane ring (epoxide) with a butanol chain and ethyl substitution at the 3-position. The (9CI) designation indicates that this naming follows the 9th edition of Chemical Abstracts Service nomenclature guidelines. The compound would likely have the molecular formula C₈H₁₆O₂, featuring a three-membered epoxide ring with oxygen, an attached four-carbon chain containing a hydroxyl group, and an ethyl group at the third carbon position.
Nomenclature Context
Chemical nomenclature systems like the one used in this compound name follow specific conventions designed to provide unambiguous identification. Similar to how compounds are identified in chemical databases, this name follows a structured approach where the parent structure (oxirane) is modified with functional groups (butanol) and positional substitutions (3-ethyl) . The designation (9CI) is particularly important as it specifies the exact naming convention being followed, which affects how the structural elements are interpreted.
Related Identifier Systems
Modern chemical compound identification often employs standardized systems beyond traditional naming conventions. The IUPAC International Chemical Identifier (InChI) represents molecules with a layered, canonical text string that enables precise identification regardless of drawing variations . For compounds like Oxiranebutanol, 3-ethyl-(9CI), an InChI string would encode its molecular connectivity, stereochemistry, and other structural features in a machine-readable format that could be used for database searching and cross-referencing.
Physical and Chemical Properties
Property | Predicted Value | Basis for Prediction |
---|---|---|
Physical State | Colorless liquid at room temperature | Typical for medium-chain alcohols with epoxide groups |
Solubility | Partially soluble in water; soluble in organic solvents | Due to both polar hydroxyl group and nonpolar hydrocarbon chains |
Boiling Point | Approximately 150-180°C | Comparable to similar molecular weight epoxy alcohols |
Density | Approximately 0.9-1.1 g/cm³ | Typical for compounds with similar functional groups |
Reactivity | Reactive epoxide ring; nucleophilic hydroxyl group | Based on functional group chemistry |
Structural Reactivity
The epoxide (oxirane) ring in this compound would be particularly reactive due to its strained three-membered ring system. This strain makes epoxides susceptible to ring-opening reactions with nucleophiles, which would be a defining characteristic of this compound's chemical behavior. The hydroxyl group in the butanol chain would contribute to hydrogen bonding capabilities, affecting both physical properties and chemical reactivity.
Synthesis and Preparation Methods
Purification Considerations
Purification of oxirane compounds typically requires careful handling due to their reactivity. Common techniques would include:
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Fractional distillation under reduced pressure to avoid thermal decomposition
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Column chromatography using appropriate solvent systems
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Recrystallization for solid derivatives
Storage considerations would likely be similar to those documented for other reactive compounds, requiring inert atmosphere and low-temperature conditions to prevent degradation .
Applications and Use Cases
Industrial Applications
Based on the structural features of Oxiranebutanol, 3-ethyl-(9CI), potential applications could include:
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Intermediate in pharmaceutical synthesis
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Monomer for specialized polymer production
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Chemical modifier for surface-active compounds
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Precursor for adhesive components
The epoxide functional group makes this compound potentially valuable as a reactive intermediate in multi-step synthetic processes, while the hydroxyl group provides opportunities for further functionalization.
Research Applications
In research contexts, compounds with this structural profile may serve as:
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Model compounds for studying epoxide reactivity
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Building blocks for complex molecule synthesis
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Substrates for enzymatic transformation studies
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Standards for analytical method development
Analytical Identification and Characterization
Spectroscopic Profiles
Spectroscopic methods most relevant for characterizing Oxiranebutanol, 3-ethyl-(9CI) would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show characteristic signals for the oxirane ring hydrogens (typically δ 2.5-3.5 ppm), hydroxyl proton, and the ethyl substituent
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Infrared Spectroscopy (IR): Would display characteristic absorption bands for the O-H stretch (3200-3600 cm⁻¹) and C-O-C stretch of the epoxide ring (approximately 1250 cm⁻¹)
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Mass Spectrometry: Would provide molecular weight confirmation and fragmentation patterns characteristic of epoxide alcohols
Chemical Identification Systems
Modern chemical databases would likely represent this compound using standardized identifier systems. Similar to the approaches documented for other compounds, chemical identifiers would include:
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InChI string: A layered text representation encoding the compound's molecular structure in a canonical form
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InChIKey: A fixed-length condensed digital representation of the InChI, useful for database indexing and web searches
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SMILES notation: A linear notation system representing the molecular structure
These identification systems are particularly valuable for ensuring consistent representation across different chemical databases and literature sources .
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